1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
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Overview
Description
- The intermediate is then reacted with 1-(2-methylphenyl)piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
- Use of continuous flow reactors to improve reaction efficiency.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
- Implementation of purification techniques like recrystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrrolidin-2-one Core:
- Starting with a suitable pyrrolidinone precursor, such as 2-pyrrolidinone.
- Reacting with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form 1-(4-methoxyphenyl)pyrrolidin-2-one.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration, respectively.
Major Products:
- Oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives.
- Reduction of the carbonyl group can yield alcohol derivatives.
- Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Studies: Used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl and piperazine moieties but lacks the pyrrolidin-2-one core.
4-(2-Methylphenyl)piperazine: Similar piperazine substitution but without the methoxyphenyl and pyrrolidin-2-one groups.
Uniqueness: 1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one is unique due to its combination of a pyrrolidin-2-one core with both methoxyphenyl and methylphenyl piperazine substitutions
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-17-5-3-4-6-21(17)24-11-13-25(14-12-24)23(28)18-15-22(27)26(16-18)19-7-9-20(29-2)10-8-19/h3-10,18H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIDLDUTVIYZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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